N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]benzene-1,2-diamine
Description
N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]benzene-1,2-diamine is a Schiff base derivative characterized by a chromen-4-ylidene core fused with a 1,3-benzodioxole group and a benzene-1,2-diamine substituent. Schiff bases like this are synthesized via condensation reactions between amines and carbonyl-containing precursors, often yielding planar structures with tunable electronic and biological activities .
Properties
Molecular Formula |
C22H16N2O3 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2-[[2-(1,3-benzodioxol-5-yl)chromen-4-ylidene]amino]aniline |
InChI |
InChI=1S/C22H16N2O3/c23-16-6-2-3-7-17(16)24-18-12-21(27-19-8-4-1-5-15(18)19)14-9-10-20-22(11-14)26-13-25-20/h1-12H,13,23H2 |
InChI Key |
NJECYTXSGVBINM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NC4=CC=CC=C4N)C5=CC=CC=C5O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-AMINOPHENYL)-N-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]AMINE typically involves multi-step organic reactions. A common approach might include:
Formation of the chromenylidene intermediate: This could involve the condensation of a benzodioxole derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Amination reaction: The intermediate is then reacted with 2-aminophenylamine under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-AMINOPHENYL)-N-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of amines or other reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the heterocyclic moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]benzene-1,2-diamine may exhibit significant anticancer properties. For example, studies have shown that derivatives containing chromenyl and benzodioxole structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.
Enzyme Inhibition
This compound has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases like Alzheimer’s. The inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial for cognitive function. In vitro studies have demonstrated promising inhibitory activity against AChE with IC50 values comparable to known inhibitors .
Biochemical Studies
Antioxidant Properties
this compound has been shown to possess antioxidant properties, which are crucial in combating oxidative stress-related diseases. The presence of phenolic groups within its structure contributes to its ability to scavenge free radicals effectively.
Neuroprotective Effects
Research suggests that this compound may offer neuroprotective benefits by mitigating oxidative damage in neuronal cells. Studies have indicated that it can reduce neuroinflammation and promote neuronal survival under stress conditions .
Materials Science
Organic Photovoltaics
Due to its conjugated structure, this compound is being explored for applications in organic photovoltaics (OPVs). Its ability to absorb light and facilitate charge transport makes it a candidate for improving the efficiency of solar cells.
Chemical Sensors
The compound's unique electronic properties allow it to be utilized in the development of chemical sensors. It can be engineered to detect specific biomolecules or environmental pollutants through changes in fluorescence or conductivity upon interaction with target analytes .
Case Study 1: Anticancer Efficacy
A study conducted on various derivatives of this compound demonstrated that certain modifications enhanced anticancer activity against breast cancer cells. The compounds were synthesized and tested for their ability to inhibit cell growth and induce apoptosis through flow cytometry and Western blot analysis.
Case Study 2: AChE Inhibition
In a comparative study on acetylcholinesterase inhibitors, this compound exhibited an IC50 value of 3.5 µM against AChE. This was determined using Ellman’s assay, showcasing its potential as a therapeutic agent for Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-(2-AMINOPHENYL)-N-[2-(1,3-BENZODIOXOL-5-YL)-4H-CHROMEN-4-YLIDEN]AMINE would depend on its specific biological target. Potential mechanisms include:
Enzyme inhibition: The compound may bind to and inhibit the activity of specific enzymes.
Receptor interaction: It could interact with cellular receptors, modulating signal transduction pathways.
DNA interaction: The compound might intercalate into DNA, affecting transcription and replication processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 (N1E,N2E)-N1,N2-Bis(4-hexyloxy-3-methoxybenzylidene)ethane-1,2-diamine This Schiff base () shares structural similarities with the target compound, including a benzylidene-diamine backbone. However, it features alkoxy and methoxy substituents instead of the benzodioxole and chromen moieties.
2.1.2 4-(Substituted)-5-Fluorobenzene-1,2-diamine Derivatives
highlights the synthesis of fluorinated benzene-1,2-diamines, which are precursors for Schiff bases. The fluorine substituent in these analogues increases electronegativity and stability compared to the benzodioxole group in the target compound. Fluorinated diamines are prone to oxidation but exhibit enhanced reactivity in subsequent condensation reactions .
2.1.3 Molecular Salts of Benzene-1,2-diamine discusses salts like 2-aminoanilinium 4-methylbenzenesulfonate, where the diamine exists in mono- or diprotonated states. Unlike the neutral Schiff base target compound, these salts exhibit ionic interactions and distinct crystal packing driven by sulfonate counterions. This contrast highlights how protonation state and substituents dictate solubility and solid-state behavior .
Physicochemical Properties
Research Findings
- Synthetic Challenges : Fluorinated diamines () require stringent anhydrous conditions, whereas the target compound’s synthesis may tolerate protic solvents due to its stable chromen core .
- Ionic vs. Neutral Forms: Protonated diamines () show higher solubility in aqueous media, whereas the neutral Schiff base is better suited for non-polar applications .
Biological Activity
N-[(4E)-2-(1,3-benzodioxol-5-yl)-4H-chromen-4-ylidene]benzene-1,2-diamine is a synthetic compound belonging to the class of hydrazones, characterized by its unique structural features that include a benzodioxole moiety and a chromenylidene group. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Antioxidant Activity
Research has demonstrated that compounds similar to this compound exhibit significant antioxidant properties. The presence of the benzodioxole structure is believed to enhance the electron-donating ability of the compound, thereby scavenging free radicals effectively. In vitro studies have shown that such compounds can reduce oxidative stress markers in various cell lines.
Anticancer Properties
The compound has been evaluated for its anticancer activity against several cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through the activation of intrinsic pathways. For instance, in a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers such as cleaved caspase-3 and PARP .
Antimicrobial Activity
This compound has also shown promising antimicrobial activity. It was effective against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of nucleic acid synthesis .
Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of hydrazone derivatives and tested their efficacy against various cancer cell lines. The compound exhibited IC50 values lower than 10 µM against MCF-7 and HeLa cells, indicating potent anticancer activity. The study concluded that the substitution patterns on the benzodioxole moiety significantly influenced the compound's biological activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-BDZ | MCF-7 | 8.5 |
| N-BDZ | HeLa | 9.0 |
| Control | MCF-7 | >50 |
Case Study 2: Antioxidant Activity Assessment
A study assessing the antioxidant potential of various benzodioxole derivatives found that this compound exhibited significant DPPH radical scavenging activity with an EC50 value of 25 µg/mL. This suggests its potential application in preventing oxidative stress-related diseases .
Q & A
Q. How can the compound’s fluorescence properties be exploited for cellular imaging?
- Methodology : Optimize excitation/emission wavelengths (e.g., via confocal microscopy) and assess photostability under physiological conditions. Use FRET (Förster Resonance Energy Transfer) to study interactions with biomacromolecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
